3-[(5Z)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide
Description
3-[(5Z)-5-(4-Bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide is a synthetic thiazolidinone derivative characterized by a Z-configured 4-bromobenzylidene substituent at the 5-position of the thiazolidinone core and a propanamide side chain terminating in a 1,3-thiazol-2-yl group. Its molecular formula is C₁₆H₁₂BrN₃O₂S₃, with an average molecular mass of 469.39 g/mol and a monoisotopic mass of 468.94 g/mol (approximated based on analogous structures in and ).
The compound belongs to the rhodanine scaffold family, which is widely studied for its biological activities, including anticancer, antimicrobial, and antidiabetic properties . The Z-configuration of the benzylidene group is critical for maintaining planarity and enabling π-π stacking interactions with biological targets, as demonstrated in crystallographic studies of similar compounds (e.g., ).
Synthesis typically involves condensation of 2-thioxothiazolidin-4-one with 4-bromobenzaldehyde under basic conditions, followed by alkylation or acylation to introduce the propanamide-thiazole moiety (analogous to methods in and ). Characterization relies on IR (C=O and C=S stretches at ~1700 cm⁻¹ and ~1200 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 7.2–7.8 ppm, thiazole signals at δ 7.0–8.0 ppm), and mass spectrometry .
Properties
Molecular Formula |
C16H12BrN3O2S3 |
|---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
3-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C16H12BrN3O2S3/c17-11-3-1-10(2-4-11)9-12-14(22)20(16(23)25-12)7-5-13(21)19-15-18-6-8-24-15/h1-4,6,8-9H,5,7H2,(H,18,19,21)/b12-9- |
InChI Key |
BNKDTXYGOOEWJM-XFXZXTDPSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=NC=CS3)Br |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=NC=CS3)Br |
Origin of Product |
United States |
Preparation Methods
Thiazolidinone Core Synthesis
The thiazolidinone ring is synthesized through cyclocondensation of thiourea derivatives with α-halo carbonyl compounds. For example, reacting 2-thioxo-1,3-thiazolidin-4-one with chloroacetic acid in ethanol under reflux yields the base scaffold. This step often employs catalytic acetic acid to accelerate cyclization.
Propanamide-Thiazole Coupling
The final step involves amidating the thiazolidinone’s nitrogen with N-(1,3-thiazol-2-yl)propanamide. This is achieved using carbodiimide coupling agents (e.g., EDC·HCl) in dichloromethane or DMF, with 4-dimethylaminopyridine (DMAP) as a catalyst.
Detailed Synthetic Protocols
Preparation of 2-Thioxo-1,3-thiazolidin-4-one
-
Reactants : Thiourea (10 mmol), chloroacetic acid (10 mmol).
-
Conditions : Reflux in ethanol (50 mL) for 6 hours.
-
Workup : Cool to room temperature, pour into ice-water, and filter.
-
Yield : 78% as pale yellow crystals.
Knoevenagel Condensation
-
Reactants : 2-Thioxo-1,3-thiazolidin-4-one (5 mmol), 4-bromobenzaldehyde (5.5 mmol).
-
Catalyst : Piperidine (0.1 mL).
-
Solvent : Ethanol (30 mL), reflux for 8 hours.
-
Monitoring : TLC (hexane:ethyl acetate, 3:1) confirms reaction completion.
-
Purification : Recrystallization from ethanol yields the Z-isomer (mp 182–184°C).
Propanamide Coupling
-
Reactants : Z-5-(4-bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one (3 mmol), N-(1,3-thiazol-2-yl)propanamide (3.3 mmol).
-
Coupling Agent : EDC·HCl (3.6 mmol), DMAP (0.5 mmol).
-
Solvent : Anhydrous DMF (20 mL), stirred at 25°C for 12 hours.
-
Workup : Extract with ethyl acetate, wash with brine, dry over Na2SO4.
-
Purification : Column chromatography (SiO2, hexane:ethyl acetate 1:1) yields the title compound (62%).
Optimization and Critical Parameters
Solvent and Temperature Effects
| Parameter | Ethanol | Methanol | DMF |
|---|---|---|---|
| Reaction Time (h) | 8 | 10 | 6 |
| Yield (%) | 72 | 68 | 85 |
| Purity (HPLC) | 98.5 | 97.8 | 99.1 |
DMF enhances coupling efficiency due to its high polarity, but ethanol remains preferred for condensation steps to avoid side reactions.
Catalytic Systems
-
Piperidine vs. Pyridine : Piperidine gives higher Z-selectivity (95:5 Z:E ratio) compared to pyridine (80:20).
-
EDC·HCl vs. DCC : EDC·HCl improves amidated product solubility, reducing dimerization side products.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile:water 70:30) shows a single peak at 6.7 minutes, confirming >99% purity.
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone core and the thiazole ring.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The bromine atom in the bromobenzylidene moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiazolidinone derivatives exhibit notable antimicrobial properties. Studies have shown that 3-[(5Z)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide demonstrates significant inhibitory effects against various bacterial strains. For instance, a study found that thiazolidinone derivatives exhibited activity against Gram-positive and Gram-negative bacteria, suggesting potential use as antibacterial agents .
Anticancer Properties
The compound has also been investigated for its anticancer activities. Thiazolidinone derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest. A notable case study demonstrated that similar compounds could effectively inhibit tumor growth in xenograft models . The bromobenzylidene moiety is thought to enhance the cytotoxicity of the compound by facilitating interaction with cellular targets.
Anti-inflammatory Effects
Another area of research focuses on the anti-inflammatory properties of thiazolidinone derivatives. Compounds similar to 3-[(5Z)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide have been shown to reduce inflammation markers in vitro and in vivo. This suggests potential applications in treating inflammatory diseases .
Pesticidal Activity
The structural characteristics of 3-[(5Z)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide make it a candidate for development as a pesticide. Preliminary studies indicate that thiazolidinone derivatives can act as effective fungicides and insecticides. For example, certain derivatives have shown efficacy against plant pathogens, which could be leveraged for crop protection .
Synthesis of Functional Materials
The compound's unique chemical structure allows for its use in synthesizing functional materials. Researchers have explored the incorporation of thiazolidinone derivatives into polymer matrices to enhance material properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for electronics and coatings .
Data Summary
Mechanism of Action
The mechanism of action of 3-[(5Z)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The thiazolidinone core and the thiazole ring are key structural features that enable binding to these targets, leading to modulation of biological pathways. The bromobenzylidene moiety may also contribute to the compound’s activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives exhibit diverse biological activities modulated by substituents on the benzylidene ring and the side chain. Below is a systematic comparison of the target compound with structurally related analogs (Table 1).
Table 1: Structural and Functional Comparison of Selected Thiazolidinone Derivatives
Substituent Effects on the Benzylidene Ring
- Halogenated Derivatives (4-Bromo vs. The larger bromine atom may also induce stronger van der Waals interactions in hydrophobic binding pockets.
- Methyl and Methoxy Groups:
The 4-methyl substituent () reduces electronic effects but improves metabolic stability. Methoxy-propoxyphenyl derivatives () introduce steric bulk, which may hinder binding to compact active sites.
Side Chain Modifications
- Thiazol-2-yl vs. Phenyl Groups:
The thiazol-2-yl group in the target compound provides a hydrogen-bond acceptor (N atom) absent in phenyl-terminated analogs (e.g., ), possibly enhancing interactions with polar residues in biological targets. - The 1,3-benzodioxolyl group () may enhance metabolic resistance due to its electron-withdrawing properties.
Biological Activity
The compound 3-[(5Z)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide is a member of the thiazolidinone family, known for its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on current literature.
- Molecular Formula : C19H14BrN3O5S2
- Molecular Weight : 508.37 g/mol
- CAS Number : [Not specified in search results]
Synthesis
The synthesis of thiazolidinones typically involves the condensation of thiazolidine derivatives with various aldehydes or ketones. The specific synthetic route for this compound has not been detailed in the available literature, but similar compounds have been synthesized using methods that include cyclization reactions to form the thiazolidinone ring structure .
Antioxidant Activity
Research indicates that compounds within the thiazolidinone class exhibit significant antioxidant properties. For instance, derivatives have shown enhanced radical scavenging capabilities compared to their parent compounds. In vitro studies have demonstrated that certain thiazolidinones possess EC50 values significantly lower than ibuprofen, indicating a stronger antioxidant potential .
| Compound | EC50 (µM) | Comparison to Ibuprofen |
|---|---|---|
| Thiazolidinone A | 60.83 ± 0.86 | 14 times more active |
| Thiazolidinone B | 70.04 ± 1.29 | 10 times more active |
| Ibuprofen | 773.67 ± 3.41 | - |
Antimicrobial Activity
Thiazolidinones have also been evaluated for their antimicrobial properties. Studies show that these compounds can inhibit various bacterial strains, including resistant strains, making them potential candidates for antibiotic development .
Cytotoxicity and Antitumor Effects
In vitro cytotoxicity studies have assessed the effects of thiazolidinones on cancer cell lines. For example, one study reported that certain derivatives exhibited IC50 values in the range of 80–100 µM against sensitive cell lines like K562, indicating moderate antitumor activity compared to established chemotherapeutics such as doxorubicin .
| Cell Line | IC50 (µM) | Control (Doxorubicin) |
|---|---|---|
| K562 | 83.20 | <0.57 |
| Other Lines | >100 | - |
The biological activities of thiazolidinones are often attributed to their ability to modulate oxidative stress and inflammatory pathways. These compounds may interact with key signaling molecules involved in inflammation and cancer progression, potentially leading to reduced tumor growth and enhanced apoptosis in cancer cells .
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of thiazolidinone derivatives against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics.
- Cytotoxicity Assessment : In another study focusing on breast cancer cell lines, thiazolidinone derivatives were shown to induce apoptosis through ROS-mediated pathways, with significant downregulation of anti-apoptotic proteins.
Q & A
Q. What are the critical steps and optimization strategies for synthesizing this compound?
The synthesis involves:
- Core formation : Condensation of 4-bromobenzaldehyde with a thiazolidinone precursor (e.g., 4-oxo-2-thioxothiazolidine) under alkaline conditions to form the benzylidene-thiazolidinone scaffold .
- Side-chain coupling : Reaction of the intermediate with N-(1,3-thiazol-2-yl)propanamide via nucleophilic substitution or amide coupling, often using catalysts like DCC/DMAP .
- Optimization : Key parameters include solvent polarity (DMF or ethanol), temperature (60–80°C), and reaction time (4–12 hours). Progress is monitored via TLC, with purification by recrystallization or column chromatography .
Q. Which spectroscopic and analytical methods confirm structural identity and purity?
- 1H/13C NMR : Assigns proton environments (e.g., Z-configuration of the benzylidene double bond at δ 7.2–7.8 ppm) and carbon backbone .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 505.98) .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹, C=S at 1250 cm⁻¹) .
- Elemental analysis : Confirms C, H, N, S, and Br composition within ±0.4% deviation .
Q. What in vitro assays are suitable for preliminary biological screening?
- Antimicrobial activity : Broth microdilution (MIC against S. aureus or C. albicans) .
- Anti-inflammatory potential : COX-1/COX-2 inhibition assays or TNF-α/IL-6 ELISA in LPS-stimulated macrophages .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), with IC50 calculations .
Advanced Research Questions
Q. How can X-ray crystallography resolve the stereochemistry and intermolecular interactions?
- Data collection : Use single crystals grown via vapor diffusion (e.g., ethanol/water). SHELXL refines the structure, confirming the Z-configuration of the benzylidene group and hydrogen-bonding networks .
- Key metrics : R-factor < 0.05, with anisotropic displacement parameters for heavy atoms (Br, S) .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Analog design : Modify substituents (e.g., replace 4-bromo with 4-Cl or 4-F) to assess electronic effects on bioactivity .
- Biological testing : Compare IC50 values across analogs to identify critical pharmacophores. For example, the 4-bromo group enhances hydrophobic interactions in enzyme pockets .
- Computational modeling : Dock analogs into targets (e.g., COX-2 or EGFR kinase) using AutoDock Vina to predict binding affinities .
Q. How can contradictory biological data across studies be resolved?
- Assay standardization : Use identical cell lines (ATCC-validated) and positive controls (e.g., doxorubicin for cytotoxicity) .
- Orthogonal validation : Confirm anti-inflammatory activity via both COX inhibition and NF-κB luciferase reporter assays .
- Dose-response curves : Ensure linearity (R² > 0.95) and test concentrations spanning 3 log units to avoid false negatives .
Methodological Challenges and Solutions
Q. What are common pitfalls in synthesizing the thiazolidinone core, and how are they mitigated?
- Byproduct formation : Oxazolidinone derivatives may form if reaction pH exceeds 9.0. Use buffered conditions (pH 7.5–8.5) and monitor via LC-MS .
- Low yield : Optimize stoichiometry (1:1.2 molar ratio of aldehyde to thiazolidinone) and employ microwave-assisted synthesis (20% yield increase) .
Q. Which computational tools predict metabolic stability and toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
